molecular formula C18H26N2O2S B2378017 2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide CAS No. 1706040-27-8

2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide

Cat. No.: B2378017
CAS No.: 1706040-27-8
M. Wt: 334.48
InChI Key: BVVWTTUPPLHQBS-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide is a synthetic organic compound Its structure includes a cyclopentylthio group, a hydroxyethyl group attached to an indoline ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Cyclopentylthio Group: This can be achieved by reacting cyclopentylthiol with an appropriate electrophile.

    Indoline Derivative Preparation: The indoline ring can be synthesized through a series of reactions starting from aniline derivatives.

    Coupling Reactions: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.

    Reduction: Reduction reactions could target the acetamide moiety or the indoline ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide could serve as an intermediate for the synthesis of more complex molecules.

Biology

The compound might be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, it could be explored as a lead compound for the development of new drugs, particularly if it shows activity against specific biological targets.

Industry

In material science, the compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopentylthio)-N-(2-hydroxyethyl)acetamide
  • N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide

Uniqueness

The unique combination of the cyclopentylthio group and the indoline ring in 2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c1-20-9-8-13-10-14(6-7-16(13)20)17(21)11-19-18(22)12-23-15-4-2-3-5-15/h6-7,10,15,17,21H,2-5,8-9,11-12H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVWTTUPPLHQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CSC3CCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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